![molecular formula C13H20ClN B1462447 [2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine CAS No. 1041558-65-9](/img/structure/B1462447.png)
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine
Overview
Description
Scientific Research Applications
Organic Semiconductor Research
The compound “2-(4-Chlorophenyl)ethylamine” has been studied for its potential use in organic semiconductor research. Organic semiconductors are of great interest due to their optical properties and applications in devices like gas sensors, film transistors, and photovoltaic cells . The π-conjugated electron system in these materials, including quinoline derivatives, is particularly important for absorption and emission of light and charge transport features .
Nonlinear Optical Properties
Quinoline derivatives, which share a structural similarity with “2-(4-Chlorophenyl)ethylamine”, are characterized by their nonlinear optical properties. These properties have significant implications for the development of organic light emitting diodes (OLEDs). The physical properties of these materials, such as delocalized π-electrons and the presence of functional groups, contribute to their potential applications in molecular electronics .
Antimicrobial Activity
Research into the antimicrobial activity of compounds structurally related to “2-(4-Chlorophenyl)ethylamine” has shown promise. For instance, benzimidazole bridged benzophenone substituted indole scaffolds, which include similar functional groups, have demonstrated potent antimicrobial activity against various strains. This suggests that “2-(4-Chlorophenyl)ethylamine” could be a candidate for further study in the development of new antibacterial agents .
Drug-Resistant Bacterial Infections
The emergence of drug-resistant bacterial infections has led to a demand for new antibacterial agents with mechanisms of action different from traditional antibiotics. Compounds like “2-(4-Chlorophenyl)ethylamine” may offer a new framework for the discovery of innovative drugs that can combat resistance and produce fewer toxic reactions .
Fungal Infections Treatment
The structural analogs of “2-(4-Chlorophenyl)ethylamine” have been used in the treatment of systematic and superficial fungal infections. The presence of the chlorophenyl group in these compounds could be key to their effectiveness, indicating a potential area of application for “2-(4-Chlorophenyl)ethylamine” in antifungal therapies .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. “2-(4-Chlorophenyl)ethylamine” and its derivatives could be used in computational studies to predict binding affinities and identify potential targets for antibacterial and antifungal agents. This application is essential for the preclinical phase of drug development .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]pentan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-3-13(4-2)15-10-9-11-5-7-12(14)8-6-11/h5-8,13,15H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFKDTBTNLWUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](pentan-3-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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